![molecular formula C70H90Co2F6N4O20S2 B12320882 Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B12320882.png)
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether is a complex organometallic compound It features a cobalt(III) center coordinated to a chiral ligand derived from 1,2-cyclohexanediamine and salicylaldehyde
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether typically involves the following steps:
Ligand Preparation: The chiral ligand is synthesized by reacting (1S,2S)-(-)-1,2-cyclohexanediamine with 3,3-di-t-butylsalicylaldehyde under controlled conditions to form the Schiff base.
Complex Formation: The Schiff base ligand is then reacted with cobalt(III) triflate in an appropriate solvent, such as acetonitrile, under inert atmosphere to form the desired complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality and yield, and implementing efficient purification processes.
化学反応の分析
Types of Reactions
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether can undergo various chemical reactions, including:
Oxidation: The cobalt center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Coordination: Coordination reactions typically occur in polar solvents like acetonitrile or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to a higher oxidation state of cobalt, while substitution reactions can yield new complexes with different ligands.
科学的研究の応用
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of this compound involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating these processes by providing a reactive site for chemical transformations. The chiral ligand also imparts stereoselectivity to the reactions, making it valuable in asymmetric synthesis.
類似化合物との比較
Similar Compounds
Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]: Similar structure but with different chirality.
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) iron(III)triflate]: Similar ligand but different metal center.
特性
IUPAC Name |
cobalt;14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVYPYFKVXXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H90Co2F6N4O20S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1603.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
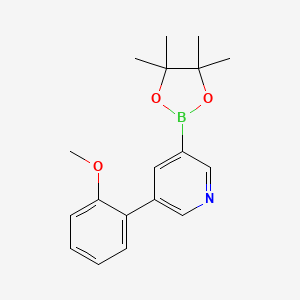
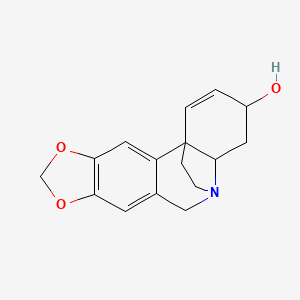
![2-[[6-[[5-(4-Carboxythiophen-3-yl)thiophen-2-yl]amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B12320814.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
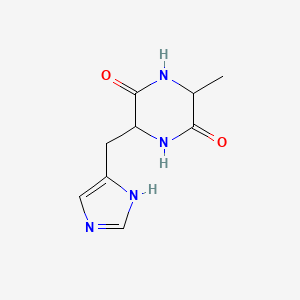
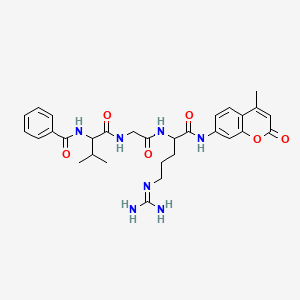
![6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12320844.png)
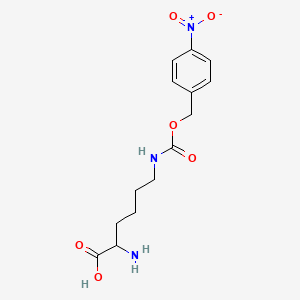
![(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol](/img/structure/B12320850.png)
![9-Fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320854.png)
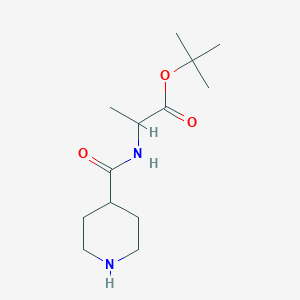
![17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320864.png)
![3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)

